molecular formula C14H13F3N4O4 B11472269 Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester

Cat. No.: B11472269
M. Wt: 358.27 g/mol
InChI Key: YQRUGDNBDOIHAB-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to alcohol derivatives.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the furan and pyrimidine rings contribute to its overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(FURAN-2-YL)PROPIONATE: A simpler analog with a furan ring but lacking the trifluoromethyl and pyrimidine groups.

    3,3,3-TRIFLUORO-2-(FURAN-2-YL)PROPANOIC ACID: Contains a trifluoromethyl group and a furan ring but lacks the pyrimidine moiety.

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(PYRIMIDIN-2-YL)AMINO]PROPANOATE is unique due to its combination of a trifluoromethyl group, a furan ring, and a pyrimidine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13F3N4O4

Molecular Weight

358.27 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-(pyrimidin-2-ylamino)propanoate

InChI

InChI=1S/C14H13F3N4O4/c1-2-24-11(23)13(14(15,16)17,21-12-18-6-4-7-19-12)20-10(22)9-5-3-8-25-9/h3-8H,2H2,1H3,(H,20,22)(H,18,19,21)

InChI Key

YQRUGDNBDOIHAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NC=CC=N1)NC(=O)C2=CC=CO2

Origin of Product

United States

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